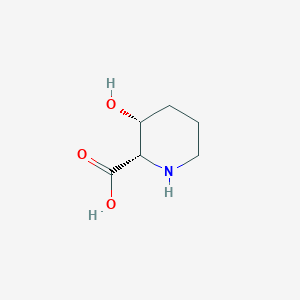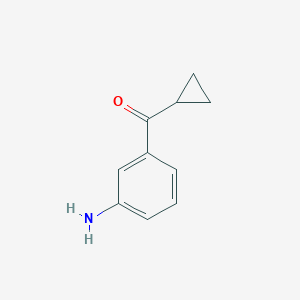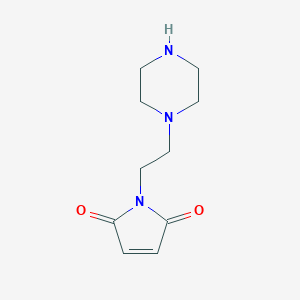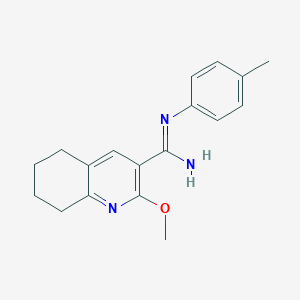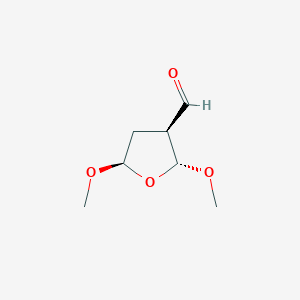
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound with a molecular formula of C7H10O4. It is a colorless liquid that is commonly used as a reagent in organic synthesis. DMOC is a highly versatile compound that has a wide range of applications in scientific research.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to act as a carbonylating agent, reacting with nucleophiles such as alcohols and amines to form carbamate and urea derivatives.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a non-toxic compound, making it safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of synthetic reactions. It is also affordable and accessible, with high yields obtained through various synthesis methods. However, this compound has limitations in its use, including its limited solubility in certain solvents and its potential for air and moisture sensitivity.
Future Directions
There are several future directions for the use of (2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde in scientific research. One potential application is in the development of new chiral catalysts for asymmetric synthesis. This compound can also be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, this compound is a highly versatile compound with a wide range of applications in scientific research. Its affordability and accessibility make it a popular choice for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in the development of new bioactive compounds.
Synthesis Methods
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2,5-dimethoxytetrahydrofuran with triethyl orthoformate and acetic anhydride, and the reaction of 2,5-dimethoxytetrahydrofuran with oxalyl chloride and dimethylformamide. These methods result in high yields of this compound, making it an affordable and accessible compound for scientific research.
Scientific Research Applications
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral alcohols. It has also been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents and antiviral agents. This compound has also been used in the synthesis of ligands for metal-catalyzed asymmetric reactions.
properties
CAS RN |
159551-33-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m0/s1 |
InChI Key |
QMIGEDXMDGEZSR-RRKCRQDMSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3beta,5beta)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



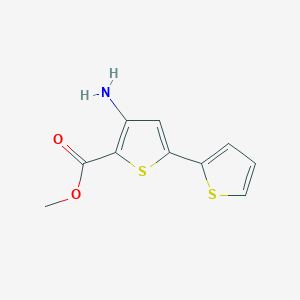
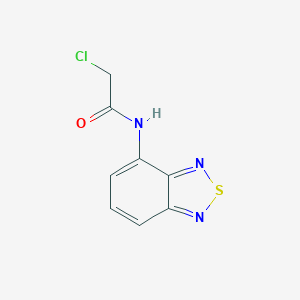

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
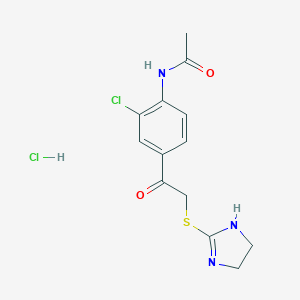
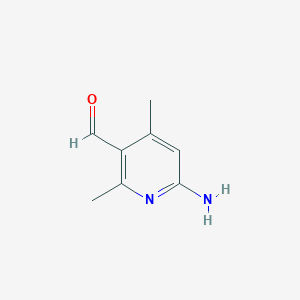
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
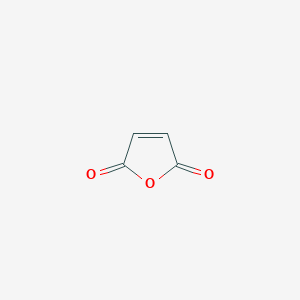
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
